
2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone, also known as BTE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTE is a thioether derivative of benzothiazole and thiophene, which are both heterocyclic compounds that have been extensively studied for their biological activities. BTE has been found to exhibit promising pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
作用機序
The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone is not fully understood, but it is believed to involve multiple pathways. 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has been shown to inhibit the activity of various enzymes, such as COX-2, 5-LOX, and MMPs, which are involved in the regulation of inflammation and cancer progression. 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has also been found to modulate various signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, which are involved in the regulation of cell survival, proliferation, and apoptosis. 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has also been shown to induce DNA damage and activate the p53 pathway, which could contribute to its anticancer activity.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has been found to exhibit various biochemical and physiological effects, including the modulation of gene expression, protein synthesis, and cell signaling. 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has been shown to downregulate the expression of various genes involved in inflammation and cancer progression, such as IL-6, IL-8, COX-2, and MMPs. 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has also been found to upregulate the expression of various genes involved in apoptosis and cell cycle arrest, such as p21, Bax, and caspases. 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has also been shown to inhibit the activity of various enzymes involved in the regulation of cell signaling, such as PI3K/Akt, MAPK, and NF-κB.
実験室実験の利点と制限
One of the advantages of using 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone in lab experiments is its low toxicity and high selectivity. 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has been found to exhibit minimal toxicity to normal cells and tissues, which could reduce the risk of side effects. 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has also been shown to exhibit high selectivity towards cancer cells, which could improve the efficacy of cancer treatment. One of the limitations of using 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone in lab experiments is its low solubility in water, which could limit its bioavailability and efficacy. 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone also requires further studies to determine its pharmacokinetics and pharmacodynamics.
将来の方向性
There are several future directions for the research and development of 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone. One of the future directions is the optimization of the synthesis method to improve the yield and purity of 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone. Another future direction is the development of novel formulations of 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone to improve its solubility and bioavailability. Further studies are also needed to determine the pharmacokinetics and pharmacodynamics of 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone in vivo. In addition, the potential applications of 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone in other fields of scientific research, such as neuroprotection, immunomodulation, and wound healing, should be explored. Finally, the combination of 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone with other drugs or therapies should be investigated to improve its efficacy and reduce the risk of drug resistance.
合成法
The synthesis of 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone involves the reaction between 2-aminothiophenol and 2-bromoacetophenone in the presence of potassium carbonate in DMF (N,N-dimethylformamide) at reflux temperature. The reaction yields 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone as a yellow solid with a melting point of 152-154°C. The purity of 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone can be determined by TLC (thin-layer chromatography) and NMR (nuclear magnetic resonance) spectroscopy.
科学的研究の応用
2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone is its anticancer activity. 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has been found to inhibit the growth of various cancer cells, including breast, lung, colon, and prostate cancer cells, by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, which could improve the efficacy of cancer treatment.
In addition to its anticancer activity, 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has also been found to exhibit anti-inflammatory and antioxidant activities. 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, such as rheumatoid arthritis, asthma, and inflammatory bowel disease. 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has also been found to scavenge free radicals and protect cells from oxidative stress, which could prevent the development of various diseases, such as cardiovascular disease, neurodegenerative disease, and cancer.
特性
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS3/c15-10(12-6-3-7-16-12)8-17-13-14-9-4-1-2-5-11(9)18-13/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRHVCVHBFETCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(thiophen-2-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetylphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5850673.png)
![5-{[(3-chloro-4-methylphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850689.png)
![5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5850693.png)
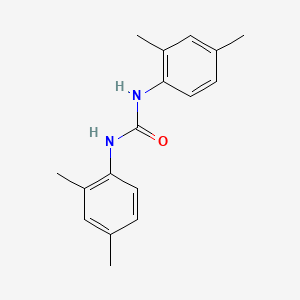
![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5850701.png)
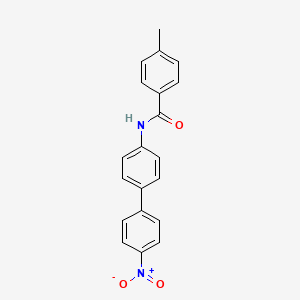
![dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate](/img/structure/B5850721.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamide](/img/structure/B5850729.png)
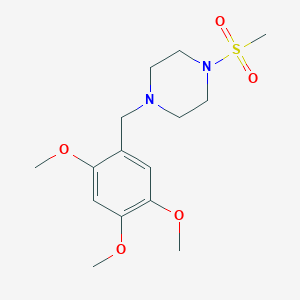
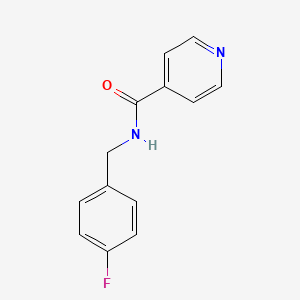
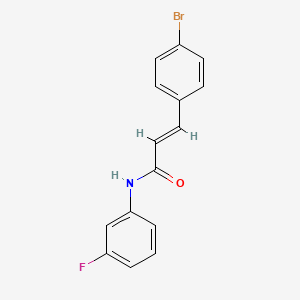
![2-{allyl[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5850758.png)
![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5850766.png)
